Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate
Overview
Description
Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate is a chemical compound with the molecular formula C12H19NO7. It is also known by its IUPAC name, diethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]propanedioate . This compound is a derivative of malonic acid and is characterized by the presence of ethoxy and oxopropanamido groups.
Preparation Methods
The synthesis of diethyl 2-(3-ethoxy-3-oxopropanamido)malonate typically involves the reaction of diethyl malonate with ethyl 3-oxopropanoate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then acylated with ethyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxopropanamido groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of diethyl 2-(3-ethoxy-3-oxopropanamido)malonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate can be compared with other similar compounds, such as:
Diethyl malonate: Lacks the ethoxy and oxopropanamido groups, making it less versatile in certain synthetic applications.
Ethyl 3-oxopropanoate: Contains a similar oxopropanoate group but lacks the malonate structure.
Diethyl 2-(3-ethoxy-3-oxopropanoyl)amino]malonate: A closely related compound with similar properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
diethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-4-18-9(15)7-8(14)13-10(11(16)19-5-2)12(17)20-6-3/h10H,4-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEDQHGRWFGQDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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